(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a carboxylic acid functional group. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- (2S,3S)-2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- (2S,3S)-2-(4-Methylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFCYESBJWJEMX-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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